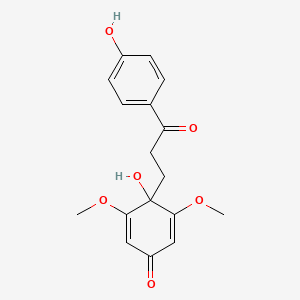
Cochinchinenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cochinchinenone is a natural product found in Dracaena cochinchinensis with data available.
Aplicaciones Científicas De Investigación
Medicinal Applications
Cochinchinenone exhibits various biological activities, making it a candidate for medicinal applications. Below are some key areas where this compound has shown promise:
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Industrial Applications
This compound’s unique chemical properties also lend themselves to industrial applications:
-
Natural Dyes :
- Due to its vibrant color properties, this compound can be utilized as a natural dye in textiles and food products, promoting eco-friendly alternatives to synthetic dyes.
- Nanotechnology :
Case Study 1: Anticancer Research
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of this compound, researchers tested its effectiveness against MRSA strains. The results showed that this compound inhibited bacterial growth significantly, suggesting its application as a natural antimicrobial agent in clinical settings .
Data Summary Table
Propiedades
Fórmula molecular |
C17H18O6 |
|---|---|
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
4-hydroxy-4-[3-(4-hydroxyphenyl)-3-oxopropyl]-3,5-dimethoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C17H18O6/c1-22-15-9-13(19)10-16(23-2)17(15,21)8-7-14(20)11-3-5-12(18)6-4-11/h3-6,9-10,18,21H,7-8H2,1-2H3 |
Clave InChI |
WHNYFVUMAYSMKK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C=C(C1(CCC(=O)C2=CC=C(C=C2)O)O)OC |
Sinónimos |
cochinchinenone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















